

physical and chemical properties of (4-Chloropyridin-2-yl)boronic acid

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Compound of Interest

Compound Name: (4-Chloropyridin-2-yl)boronic acid

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An In-depth Technical Guide to (4-Chloropyridin-2-yl)boronic acid

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the physical and chemical properties of **(4-Chloropyridin-2-yl)boronic acid**. It provides an in-depth analysis of its characteristics, reactivity, handling protocols, and applications, with a focus on practical insights for laboratory use.

Introduction: A Versatile Heterocyclic Building Block

(4-Chloropyridin-2-yl)boronic acid is a pivotal heterocyclic organoboron compound. Its structure, featuring a chlorinated pyridine ring functionalized with a boronic acid group, makes it a highly valuable building block in modern organic synthesis. Boronic acids, as a class, are recognized for their stability, low toxicity, and versatile reactivity, with their degradation product being the environmentally benign boric acid^[1]. This specific derivative is particularly sought after for its role in palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures prevalent in pharmaceuticals and agrochemicals. Its utility is central to creating targeted compounds with high specificity, making it a preferred choice for chemists aiming to streamline synthetic pathways^[2].

Core Physicochemical Properties

The fundamental physical and chemical properties of **(4-Chloropyridin-2-yl)boronic acid** are summarized below. This data is essential for determining appropriate reaction conditions, purification methods, and storage protocols.

Property	Value	Source(s)
CAS Number	870459-91-9	[3][4]
Molecular Formula	C ₅ H ₅ BCINO ₂	[3][5]
Molecular Weight	157.36 g/mol	[3][5]
Appearance	White to off-white solid/crystalline powder	[2]
Melting Point	Data not consistently reported; boronic acids often dehydrate upon heating.	
Solubility	Soluble in DMSO and other common organic solvents.	[2][6]
Storage Conditions	Store refrigerated (2-8°C) or frozen (-20°C) under an inert atmosphere. Keep container tightly closed in a dry, well-ventilated place.[7][8]	

Structural Identifiers:

- IUPAC Name: **(4-Chloropyridin-2-yl)boronic acid**
- SMILES:OB(O)C1=NC=CC(Cl)=C1[5]
- InChI Key: Data not available in search results.

Chemical Reactivity and Synthetic Utility

Lewis Acidity and Stability

Like all boronic acids, **(4-Chloropyridin-2-yl)boronic acid** is a mild Lewis acid due to the vacant p-orbital on its sp²-hybridized boron atom[1]. This characteristic is fundamental to its reactivity. The compound is generally stable under recommended storage conditions[9]. However, it is incompatible with strong oxidizing agents, acids, and strong bases[10][11]. It is crucial to avoid conditions that could lead to protodeboronation (cleavage of the C-B bond), which can be promoted by strong acids or certain transition metals under harsh conditions.

The Suzuki-Miyaura Cross-Coupling Reaction

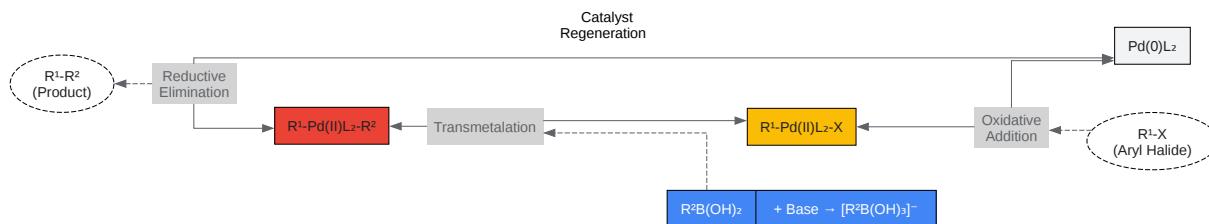
The premier application of **(4-Chloropyridin-2-yl)boronic acid** is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds[12][13]. This reaction is a cornerstone of modern synthesis due to its mild conditions and high tolerance for various functional groups[12]. In this context, **(4-Chloropyridin-2-yl)boronic acid** serves as the organoboron partner, coupling with aryl or vinyl halides/triflates to form biaryl or substituted pyridine structures.

Causality of Reaction Components:

- Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄): The engine of the catalytic cycle. A Pd(0) species is the active catalyst.
- Ligand (e.g., SPhos, PPh₃): Stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. The choice of ligand is critical, especially for coupling with less reactive chloro-pyridines[12].
- Base (e.g., K₂CO₃, Cs₂CO₃): Essential for activating the boronic acid. The base converts the boronic acid into a more nucleophilic boronate species, which is required for the transmetalation step[12].
- Inert Atmosphere (Nitrogen or Argon): Prevents the oxidation and deactivation of the catalytically active Pd(0) species.

Catalytic Cycle Workflow

The mechanism proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

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Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system, providing a robust starting point for the coupling of **(4-Chloropyridin-2-yl)boronic acid** with a generic aryl bromide. Optimization may be required based on the specific substrate.

Objective: To synthesize a 2-aryl-4-chloropyridine derivative.

Materials:

- **(4-Chloropyridin-2-yl)boronic acid** (1.2 equiv)
- Aryl Bromide (1.0 equiv)
- Palladium(II) Acetate ($\text{Pd}(\text{OAc})_2$) (2 mol%)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
- Potassium Carbonate (K_2CO_3), finely ground (2.5 equiv)
- Anhydrous 1,4-Dioxane

- Degassed Water
- Standard Schlenk line or glovebox, magnetic stirrer, heating mantle, and appropriate glassware.

Step-by-Step Methodology:

- Reaction Setup (Inert Atmosphere):
 - To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), **(4-Chloropyridin-2-yl)boronic acid** (1.2 equiv), $\text{Pd}(\text{OAc})_2$ (0.02 equiv), SPhos (0.04 equiv), and K_2CO_3 (2.5 equiv).
 - Causality: The catalyst and ligand are added first to allow for pre-catalyst formation. The boronic acid is used in slight excess to drive the reaction to completion.
- Atmosphere Exchange:
 - Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is a critical self-validating step to ensure the removal of oxygen, which would poison the $\text{Pd}(0)$ catalyst.
- Solvent Addition:
 - Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio, e.g., 5 mL dioxane: 1 mL water) via syringe.
 - Causality: The solvent mixture is chosen for its ability to dissolve both organic and inorganic reagents. Water is crucial for the activity of the inorganic base. Solvents must be degassed to remove dissolved oxygen.
- Reaction Execution:
 - Place the sealed flask in a preheated oil bath at 80-100 °C.
 - Stir the mixture vigorously for 4-18 hours.

- Trustworthiness: The progress should be monitored periodically (e.g., every 2-4 hours) by TLC or LC-MS to determine the point of completion and avoid side-product formation from prolonged heating.
- Work-up and Isolation:
 - Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature.
 - Dilute the mixture with ethyl acetate and water.
 - Separate the organic layer in a separatory funnel. Extract the aqueous layer two more times with ethyl acetate.
 - Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification:
 - The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-4-chloropyridine product.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with **(4-Chloropyridin-2-yl)boronic acid** and the associated reaction components.

Hazard Identification

Based on data for analogous compounds, **(4-Chloropyridin-2-yl)boronic acid** is classified with the following hazards:

- H315: Causes skin irritation[14][15].
- H319: Causes serious eye irritation[14][15].
- H335: May cause respiratory irritation[14][15].

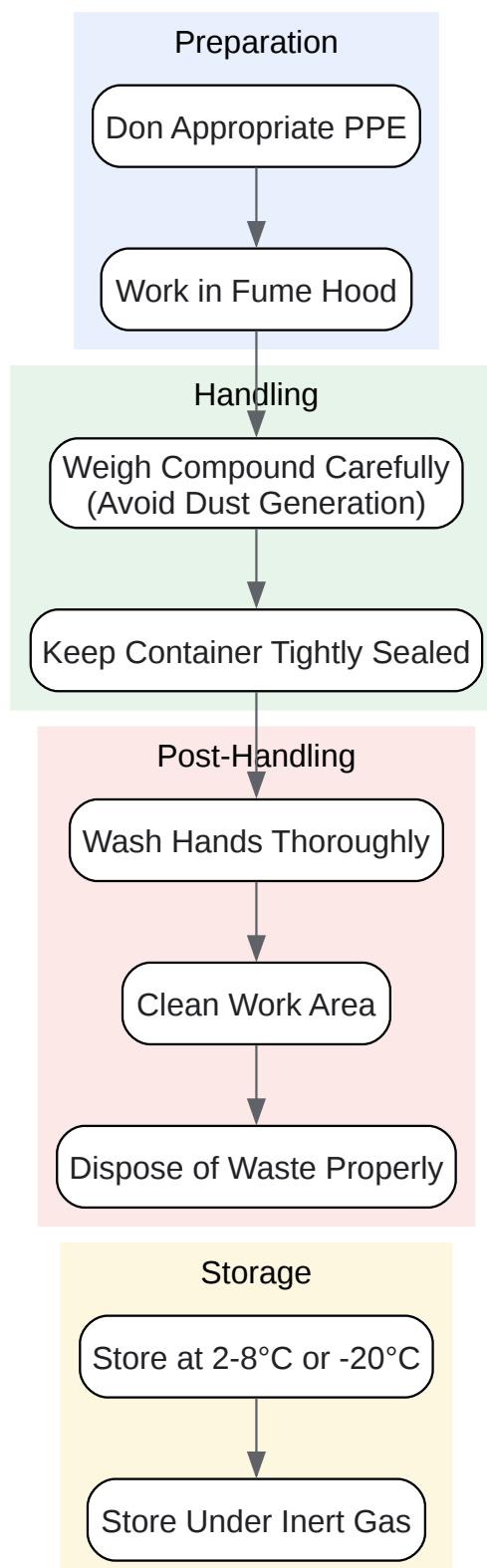
Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338[7][14].

Personal Protective Equipment (PPE)

A robust PPE plan is the first line of defense against chemical exposure.

PPE Category	Specification	Purpose
Eye Protection	Tight-sealing safety goggles.	Protects eyes from dust particles and splashes[16].
Hand Protection	Nitrile or other chemically resistant gloves.	Prevents skin contact and irritation[16].
Body Protection	Standard laboratory coat.	Protects skin and personal clothing from contamination[16].
Respiratory	Use only in a certified fume hood. A NIOSH-approved respirator is required if handling large quantities outside of a hood.	Prevents inhalation of dust which may cause respiratory irritation[16].

Safe Handling and Storage Workflow



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Caption: A logical workflow for the safe handling and storage of the reagent.

Disposal: All chemical waste and contaminated materials must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EHS) office for specific guidance[17][18].

Conclusion

(4-Chloropyridin-2-yl)boronic acid is a potent and versatile reagent for synthetic chemistry. A thorough understanding of its physical properties, chemical reactivity—particularly in Suzuki-Miyaura coupling—and stringent adherence to safety protocols are paramount for its successful and safe utilization in research and development. This guide provides the foundational knowledge and practical frameworks necessary for professionals to leverage this valuable chemical building block effectively.

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